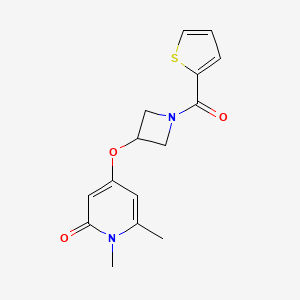
1,6-dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H16N2O3S and its molecular weight is 304.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,6-Dimethyl-4-((1-(thiophene-2-carbonyl)azetidin-3-yl)oxy)pyridin-2(1H)-one is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy against various pathogens, especially Mycobacterium tuberculosis.
Chemical Structure and Properties
The compound's molecular formula is C15H16N2O3S with a molecular weight of approximately 304.36 g/mol. Its structure features a pyridine ring, a thiophene moiety, and an azetidine unit, which are critical for its biological activity.
Antimycobacterial Activity
Recent studies have highlighted the compound's promising antimycobacterial properties. It has been evaluated for its efficacy against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for certain derivatives in related studies ranged from 0.02 to 0.24 μg/mL, indicating potent activity against these strains .
The mechanism by which this compound exerts its antimycobacterial effects is believed to involve inhibition of the decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an enzyme critical for the biosynthesis of mycobacterial cell walls. Compounds that inhibit DprE1 typically demonstrate significant bactericidal activity as evidenced by their IC50 values ranging from 0.2 to 0.9 μg/mL .
Cytotoxicity Assessment
In addition to its antimicrobial properties, the cytotoxicity of this compound has been assessed using human cancer cell lines such as HeLa. The results indicated low cytotoxicity, making it a potential candidate for further development as a therapeutic agent .
Synthesis and Optimization
The synthesis of this compound involves several steps including the condensation of thiophene derivatives with azetidine intermediates. Studies have demonstrated that structural modifications can enhance biological activity; for instance, substituents on the thiophene ring significantly influence the potency against Mycobacterium tuberculosis .
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis revealed that specific modifications in the compound's structure could lead to enhanced antimycobacterial activity. For example, compounds with additional hydrogen-bonding capabilities showed improved binding affinity to DprE1 .
Comparative Table of Biological Activities
| Compound | MIC (μg/mL) | IC50 (μg/mL) | Cytotoxicity (HeLa) |
|---|---|---|---|
| 1 | 0.02 | 0.2 | Low |
| 2 | 0.12 | 0.5 | Low |
| 3 | 0.24 | 0.9 | Low |
Note: Values are indicative based on related studies in the field.
属性
IUPAC Name |
1,6-dimethyl-4-[1-(thiophene-2-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-6-11(7-14(18)16(10)2)20-12-8-17(9-12)15(19)13-4-3-5-21-13/h3-7,12H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBRHZUIWDXFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














